molecular formula C16H19N5O3 B11675507 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide

Cat. No.: B11675507
M. Wt: 329.35 g/mol
InChI Key: MSAQFERSYLSCNE-LICLKQGHSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is not well-documented. it is likely to interact with molecular targets through its hydrazide linkage and nitrophenyl group. These interactions could involve hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-di(1H-pyrazol-4-yl)aniline: A compound with a similar pyrazole structure but different functional groups.

    3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid: Another compound featuring the pyrazole ring but with different substituents.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is unique due to its combination of a pyrazole ring, nitrophenyl group, and hydrazide linkage

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C16H19N5O3/c1-10(13-4-6-14(7-5-13)21(23)24)17-20-16(22)9-8-15-11(2)18-19-12(15)3/h4-7H,8-9H2,1-3H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

MSAQFERSYLSCNE-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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